molecular formula C12H11NO2 B11901206 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde CAS No. 436088-09-4

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde

Cat. No.: B11901206
CAS No.: 436088-09-4
M. Wt: 201.22 g/mol
InChI Key: OCPVDXWLYLXQPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde involves several steps. One common method includes the reaction of 2-hydroxyquinoline with dimethyl sulfate to introduce the methyl groups at positions 5 and 7. This is followed by formylation at position 3 to introduce the aldehyde group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can disrupt cellular processes in bacteria and fungi, leading to their antibacterial and antifungal effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities .

Properties

IUPAC Name

5,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(6-14)12(15)13-11(10)4-7/h3-6H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPVDXWLYLXQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201018
Record name 1,2-Dihydro-5,7-dimethyl-2-oxo-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-09-4
Record name 1,2-Dihydro-5,7-dimethyl-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5,7-dimethyl-2-oxo-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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